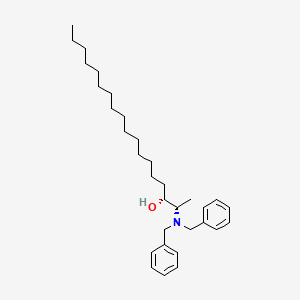
(2S,3R)-2-(dibenzylamino)octadecan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-(dibenzylamino)octadecan-3-ol is a chiral compound with a complex structure, featuring both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(dibenzylamino)octadecan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadecanal and dibenzylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between octadecanal and dibenzylamine under controlled conditions.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the desired this compound.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(dibenzylamino)octadecan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide.
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2S,3R)-2-(dibenzylamino)octadecan-3-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a chiral building block in the synthesis of pharmaceuticals.
Materials Science: The compound is explored for its use in the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(dibenzylamino)octadecan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target molecules, influencing their activity and function. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-(dibenzylamino)hexadecan-3-ol
- (2S,3R)-2-(dibenzylamino)dodecan-3-ol
- (2S,3R)-2-(dibenzylamino)octadecan-2-ol
Uniqueness
(2S,3R)-2-(dibenzylamino)octadecan-3-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination of features makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
247067-43-2 |
|---|---|
Molecular Formula |
C32H51NO |
Molecular Weight |
465.8 g/mol |
IUPAC Name |
(2S,3R)-2-(dibenzylamino)octadecan-3-ol |
InChI |
InChI=1S/C32H51NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-21-26-32(34)29(2)33(27-30-22-17-15-18-23-30)28-31-24-19-16-20-25-31/h15-20,22-25,29,32,34H,3-14,21,26-28H2,1-2H3/t29-,32+/m0/s1 |
InChI Key |
AUGRPIHBMZBMKB-BHDXBOSCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


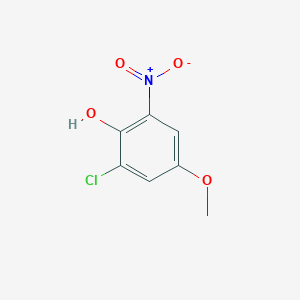
![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
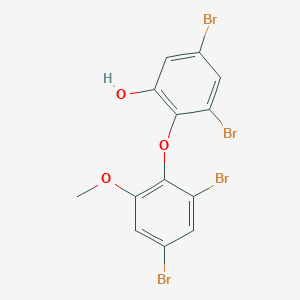
![2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol](/img/structure/B14247371.png)
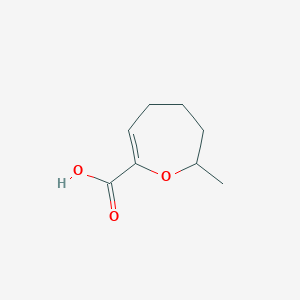
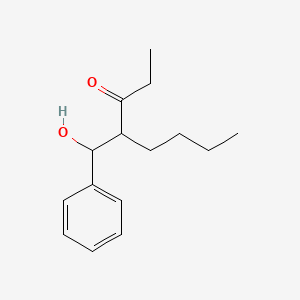

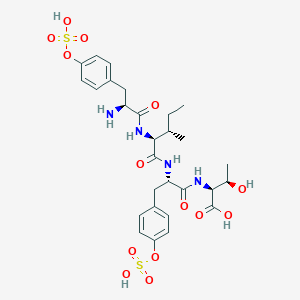
![4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide](/img/structure/B14247412.png)
![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
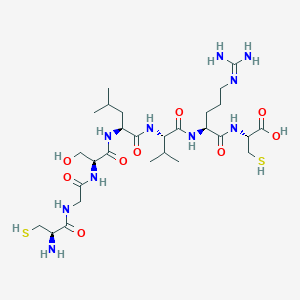
![5-Phenylpyrido[3,2-d]oxazin-8-one](/img/structure/B14247446.png)
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
